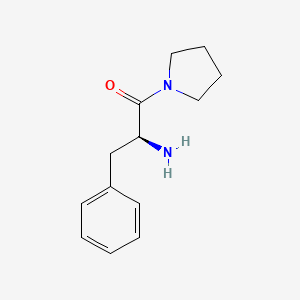

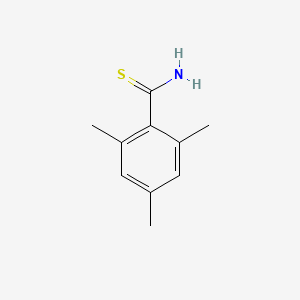

2,4,6-三甲基苯甲硫酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves straightforward protocols and multi-step reactions. For instance, the preparation of 1,3,5-substituted 2,4,6-trimethoxybenzenes is described as a two-step procedure, starting with the synthesis of a tris-methylamino derivative followed by further synthetic elaboration to yield various functionalized products . Another study outlines the synthesis of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone from trimethoxybenzene, which is achieved through a methylation reaction followed by a Friedel-Crafts reaction . These methods could potentially be adapted for the synthesis of 2,4,6-Trimethylbenzenecarbothioamide by incorporating the appropriate sulfur-containing reagents at the relevant steps.

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using computational studies and X-ray crystallography. A computational (DFT) study was conducted to explore the different possible conformations of an overcrowded benzene substrate . Additionally, the structure of 2-Bromo-4,5,2',4',6'-pentamethoxyl benzophenone was confirmed using various spectroscopic techniques, including IR, UV, EIMS, 13C NMR, and 1H NMR . These techniques could be employed to analyze the molecular structure of 2,4,6-Trimethylbenzenecarbothioamide, providing insights into its conformation and electronic properties.

Chemical Reactions Analysis

The chemical reactions described in the papers involve methylation and Friedel-Crafts reactions, which are common in the synthesis of aromatic compounds . These reactions are important for functionalizing the benzene ring and could be relevant for the synthesis of 2,4,6-Trimethylbenzenecarbothioamide, where similar strategies might be used to introduce the thioamide functional group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2,4,6-Trimethylbenzenecarbothioamide are not directly reported, the properties of similar compounds can provide some context. For example, the yield and reaction conditions for the synthesis of related compounds are provided, which can inform the optimization of reaction conditions for 2,4,6-Trimethylbenzenecarbothioamide . The spectroscopic data used to characterize the related compounds can also be indicative of the types of analytical techniques that would be useful for determining the physical and chemical properties of 2,4,6-Trimethylbenzenecarbothioamide.

科学研究应用

气体分离

Mahmoud A. Abdulhamid 等人 (2021) 进行的一项研究合成了磺酸官能化的三甲基取代聚酰亚胺用于气体分离应用。这种源自 6FDA 和 3,5-二氨基-2,4,6-三甲基苯磺酸的材料在气体分离中显示出显着的潜力,特别是在提高 CO2/CH4 选择性方面,这是由于其较低的表面积、降低的分数自由体积和由 -SO3H 官能化引起的更紧密的链 d 间距。该特性可用于天然气脱硫等工业应用中 (Abdulhamid 等,2021)。

属性

IUPAC Name |

2,4,6-trimethylbenzenecarbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3,(H2,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMUCOWRXPDSGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

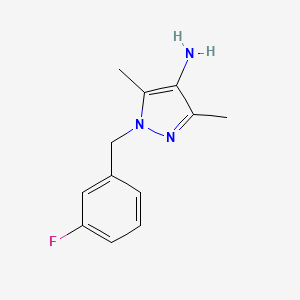

CC1=CC(=C(C(=C1)C)C(=S)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404790 |

Source

|

| Record name | 2,4,6-trimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Trimethylbenzenecarbothioamide | |

CAS RN |

57182-71-5 |

Source

|

| Record name | 2,4,6-Trimethylbenzenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57182-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-trimethylbenzenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。